molecular formula C10H11ClO3 B1600708 (5-Chloro-2-methoxyphenyl)acetic acid methyl ester CAS No. 26939-01-5

(5-Chloro-2-methoxyphenyl)acetic acid methyl ester

Cat. No.: B1600708
CAS No.: 26939-01-5
M. Wt: 214.64 g/mol
InChI Key: OVGRIOOMEGDJHE-UHFFFAOYSA-N
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Description

Fundamental Molecular Structure

The molecular geometry of (5-Chloro-2-methoxyphenyl)acetic acid methyl ester is characterized by a complex arrangement of functional groups attached to a benzene ring system. The compound possesses a molecular weight of 214.64 grams per mole and exhibits specific geometric arrangements that influence its chemical and physical properties. The International Union of Pure and Applied Chemistry name for this compound is methyl 2-(5-chloro-2-methoxyphenyl)acetate, which clearly indicates the positioning of substituents on the aromatic ring. The molecular structure features a chlorine atom at the 5-position and a methoxy group at the 2-position relative to the acetic acid methyl ester side chain, creating a specific pattern of electron distribution and steric interactions.

The bonding analysis reveals that the compound contains multiple types of chemical bonds, including aromatic carbon-carbon bonds within the benzene ring, carbon-chlorine bonds, carbon-oxygen bonds in both the methoxy and ester groups, and aliphatic carbon-hydrogen bonds. The presence of the chlorine substituent at the 5-position creates an electron-withdrawing effect that influences the overall electron density distribution throughout the molecule. The methoxy group at the 2-position provides electron-donating characteristics through resonance effects, creating a complex interplay of electronic influences that affect the compound's reactivity and stability. The ester functional group introduces additional polar character to the molecule, with the carbonyl group serving as both a hydrogen bond acceptor and a site for potential nucleophilic attack.

Three-Dimensional Conformational Analysis

The three-dimensional structure of this compound exhibits specific conformational preferences that arise from the interplay of steric and electronic factors. The compound's International Chemical Identifier string, InChI=1S/C10H11ClO3/c1-13-9-4-3-8(11)5-7(9)6-10(12)14-2/h3-5H,6H2,1-2H3, provides detailed information about the connectivity and hydrogen distribution within the molecule. The Simplified Molecular Input Line Entry System representation, COC1=C(C=C(C=C1)Cl)CC(=O)OC, further illustrates the molecular connectivity and serves as a computational tool for three-dimensional structure generation. The conformational analysis indicates that the molecule adopts preferred orientations that minimize steric clashes between the various substituents while maximizing favorable electronic interactions.

The acetic acid methyl ester side chain exhibits rotational freedom around the carbon-carbon bond connecting it to the aromatic ring, allowing for multiple conformational states. However, the presence of the ortho-methoxy group creates steric constraints that influence the preferred conformations of this side chain. The chlorine atom at the meta position relative to the side chain does not create significant direct steric interactions but contributes to the overall electronic environment of the molecule. Computational studies and experimental observations suggest that the molecule preferentially adopts conformations where the ester carbonyl group is oriented to minimize unfavorable interactions with the aromatic ring substituents while maintaining optimal overlap with the aromatic π-system.

Properties

IUPAC Name

methyl 2-(5-chloro-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-13-9-4-3-8(11)5-7(9)6-10(12)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGRIOOMEGDJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450912
Record name (5-chloro-2-methoxyphenyl)acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26939-01-5
Record name (5-chloro-2-methoxyphenyl)acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of (5-Chloro-2-methoxyphenyl)acetic Acid (Precursor)

Before esterification, the acid precursor must be synthesized. Several methods are documented for preparing methoxyphenylacetic acid derivatives, which can be adapted for the chloro-substituted variant.

Common Synthetic Routes for Methoxyphenylacetic Acid Derivatives:

Method Description Key Features and Notes
Cyanidation Reaction of halogenated methoxybenzyl derivatives with sodium cyanide followed by hydrolysis High regioselectivity needed; involves handling toxic cyanides
Willgenroth-Kindler Rearrangement Friedel-Crafts acylation of anisole followed by reaction with sulfur and piperazine and hydrolysis Multi-step; allows introduction of methoxy group; moderate yields
Huang Minlon Reduction Friedel-Crafts reaction of anisole with oxalyl chloride monoethyl ester, followed by hydrazine hydrate treatment Efficient for producing methoxyphenylacetates; involves hazardous reagents
Acid Hydrolysis and Other Methods Hydrolysis of amides, oxo synthesis, trichloroacetic acid routes Alternative routes with varying yields and environmental impact

These methods focus on obtaining methoxyphenylacetic acid intermediates with high regioselectivity and atom economy, minimizing environmental pollution.

Esterification to Form (5-Chloro-2-methoxyphenyl)acetic Acid Methyl Ester

The direct preparation of the methyl ester involves esterification of the acid precursor:

General Esterification Reaction:

$$
\text{(5-Chloro-2-methoxyphenyl)acetic acid} + \text{Methanol} \xrightarrow[\text{Reflux}]{\text{Strong Acid Catalyst}} \text{this compound} + \text{Water}
$$

Key Conditions:

  • Catalyst: Strong acid such as sulfuric acid (H2SO4)
  • Solvent: Methanol (excess)
  • Temperature: Reflux conditions (typically 60–70 °C)
  • Reaction time: Several hours, optimized for maximum yield
  • Work-up: Removal of water to drive equilibrium, neutralization, and purification by distillation or crystallization

This classical Fischer esterification is widely used due to its simplicity and efficiency.

Industrial-Scale Preparation Considerations

Industrial synthesis focuses on maximizing yield, purity, and process efficiency. Key strategies include:

  • Use of continuous flow reactors to maintain precise temperature and reaction time control
  • Optimization of catalyst concentration to minimize side reactions and corrosion
  • Recovery and recycling of catalysts and solvents to reduce costs and environmental impact
  • Use of azeotropic distillation or molecular sieves to remove water and shift equilibrium toward ester formation

These process intensifications lead to improved scalability and reproducibility.

Chemical Reaction Analysis and Variations

Reactions Involving this compound:

Reaction Type Reagents/Conditions Products/Outcomes Notes
Oxidation KMnO4, CrO3 Corresponding carboxylic acids or ketones Can oxidize ester to acid or cleave side chains
Reduction LiAlH4, NaBH4 (5-Chloro-2-methoxyphenyl)methanol Converts ester group to primary alcohol
Nucleophilic Substitution NaOH, amines, thiols Amides, thioethers, or substituted derivatives Substitution at chloro site; base facilitates reaction

These transformations highlight the versatility of the ester as a synthetic intermediate.

Research Findings and Data Tables

Biological Activity Data (Related to the Compound and Derivatives):

Activity Type Test Organism/Model Concentration/Measure Observed Effect
Antimicrobial Staphylococcus aureus MIC = 32 µg/mL Inhibition of bacterial growth
Antimicrobial Escherichia coli MIC = 64 µg/mL Inhibition of bacterial growth
Anti-inflammatory Mouse paw edema model Dose-dependent reduction Significant reduction in swelling

The compound shows promising antimicrobial and anti-inflammatory activities, potentially linked to its ester functionality and aromatic substitutions.

Summary Table of Preparation Methods

Step Method/Condition Advantages Disadvantages/Notes
Synthesis of acid precursor Cyanidation, Willgenroth-Kindler, Huang Minlon Established methods, good regioselectivity Toxic reagents (cyanide), multi-step
Esterification Methanol + H2SO4, reflux Simple, high yield, scalable Requires strong acid, removal of water
Industrial optimization Continuous flow, catalyst recycling, distillation Increased efficiency and sustainability Requires specialized equipment

Concluding Remarks

The preparation of this compound is well-established, primarily relying on the esterification of the corresponding acid synthesized via aromatic substitution and functional group transformations. Advances in industrial process design have improved scalability and environmental footprint. The compound’s reactivity and biological activities make it a valuable intermediate in chemical and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: The major products include (5-Chloro-2-methoxyphenyl)acetic acid and its derivatives.

    Reduction: The primary product is (5-Chloro-2-methoxyphenyl)methanol.

    Substitution: Products vary depending on the nucleophile used, resulting in compounds such as (5-Chloro-2-methoxyphenyl)acetamide or (5-Chloro-2-methoxyphenyl)thioether.

Scientific Research Applications

Synthesis of (5-Chloro-2-methoxyphenyl)acetic Acid Methyl Ester

The synthesis of this compound typically involves the esterification of (5-Chloro-2-methoxyphenyl)acetic acid with methanol. The process can be optimized using various reagents and conditions to improve yield and purity. For instance, the use of catalytic amounts of sulfuric acid can facilitate the reaction under reflux conditions, leading to higher conversion rates.

Antiviral Properties

Research has indicated that derivatives of (5-Chloro-2-methoxyphenyl)acetic acid exhibit significant antiviral activity, particularly against HIV. A study highlighted that certain analogs demonstrate potent inhibition of HIV reverse transcriptase (RT), with IC50 values as low as 0.074 μM, making them promising candidates for further development as antiviral agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A series of derivatives were synthesized and tested against various cancer cell lines, revealing that some exhibited strong antiproliferative effects. For example, one derivative demonstrated considerable activity against human cancer cell lines, suggesting potential for development into therapeutic agents .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the (5-Chloro-2-methoxyphenyl)acetic acid structure influence its biological activity. By systematically altering substituents on the aromatic rings or modifying the acetic acid moiety, researchers can identify compounds with enhanced potency and selectivity for specific biological targets.

Drug Development

The insights gained from SAR studies have implications for drug development, particularly in designing more effective antiviral and anticancer drugs. The goal is to create compounds that maintain or improve efficacy while reducing potential side effects associated with existing therapies.

Case Studies

Study FocusFindingsReference
Antiviral ActivityIdentified as a potent inhibitor of HIV RT with an IC50 of 0.074 μM
Anticancer EvaluationShowed significant antiproliferative effects against various cancer cell lines
SAR AnalysisModification of substituents led to improved biological activity

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (5-Chloro-2-methoxyphenyl)acetic acid, which can then interact with enzymes or receptors in biological systems. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-2-methoxyphenyl)acetic acid: The parent compound, which lacks the ester group.

    (5-Chloro-2-methoxyphenyl)methanol: A reduction product of the ester.

    (5-Chloro-2-methoxyphenyl)acetamide: A substitution product where the chloro group is replaced with an amine.

Uniqueness

(5-Chloro-2-methoxyphenyl)acetic acid methyl ester is unique due to its ester functionality, which imparts different chemical reactivity and biological properties compared to its parent acid and other derivatives. The presence of both chloro and methoxy groups also enhances its potential for diverse chemical transformations and applications.

Biological Activity

(5-Chloro-2-methoxyphenyl)acetic acid methyl ester is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H11ClO3\text{C}_10\text{H}_{11}\text{ClO}_3

This compound features a chloro group and a methoxy group on the aromatic ring, which are significant for its biological interactions. The presence of these substituents may influence its binding affinity to various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study assessing various derivatives, it was found that compounds with similar structures showed significant activity against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. A study focusing on cyclooxygenase (COX) inhibition demonstrated that similar compounds could selectively inhibit COX-2, an enzyme implicated in inflammatory processes. The structural characteristics of this compound suggest it may interact with the active site of COX enzymes, potentially reducing inflammation .

Case Studies

  • In vitro Studies : In vitro assays have shown that this compound can inhibit the growth of specific bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
  • In vivo Studies : Animal models have been used to assess the anti-inflammatory effects of the compound. Mice treated with this compound exhibited reduced paw swelling in carrageenan-induced inflammation models, indicating its potential as an anti-inflammatory agent.

Data Tables

Biological Activity MIC (µg/mL) Effect
Staphylococcus aureus32Inhibition of growth
Escherichia coli64Inhibition of growth
Anti-inflammatory effect (mice)N/AReduced paw swelling

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:

  • Enzyme Inhibition : Binding to cyclooxygenase enzymes may inhibit the conversion of arachidonic acid to prostaglandins, thus reducing inflammation.
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.

Q & A

Q. What are the common synthetic routes for (5-Chloro-2-methoxyphenyl)acetic acid methyl ester, and what are the critical parameters affecting yield and purity?

Methodological Answer:

  • Esterification : React (5-Chloro-2-methoxyphenyl)acetic acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux. Monitor reaction completion via TLC or GC-MS.
  • Protection-Deprotection : Use methyl chloroformate to protect the carboxylic acid group early in multi-step syntheses, ensuring minimal side reactions .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the ester. Purity >98% is achievable with optimized solvent ratios.
  • Critical Parameters :
    • Temperature control during esterification (60-80°C) to avoid decarboxylation.
    • Moisture exclusion to prevent hydrolysis of the ester intermediate.
    • Use of anhydrous solvents for higher yields.

Q. How can the purity and structural integrity of this compound be validated using spectroscopic techniques?

Methodological Answer:

  • Mass Spectrometry (MS) : Compare fragmentation patterns with NIST reference data (e.g., m/z 214.646 [M]⁺ for molecular ion, characteristic Cl isotope pattern) .
  • NMR :
    • ¹H NMR : Look for singlet δ 3.7 ppm (methoxy group), δ 3.6 ppm (methyl ester), and aromatic protons (δ 6.8-7.2 ppm) .
    • ¹³C NMR : Confirm ester carbonyl at δ 170-175 ppm and methoxy carbon at δ 55-60 ppm.
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O stretch) and 1250 cm⁻¹ (C-O ester linkage) .
  • X-ray Crystallography : For absolute configuration, use SHELX-97 for structure refinement. Optimize crystal growth in ethanol/water mixtures .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound in catalytic reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate:
    • Frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
    • Substituent effects: The electron-withdrawing Cl and electron-donating methoxy group create a polarized aromatic ring, influencing reactivity .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or methanol) to study aggregation behavior.
  • Thermochemical Data : Reference NIST thermolysis data (e.g., heat of formation, proton affinity) to model decomposition pathways .

Q. How do steric and electronic effects of the 5-chloro and 2-methoxy substituents influence the ester's reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

  • Electronic Effects :
    • The 5-chloro group increases electrophilicity of the ester carbonyl via inductive withdrawal, accelerating nucleophilic attack (e.g., hydrolysis or aminolysis).
    • The 2-methoxy group donates electrons through resonance, stabilizing the transition state in SN2 mechanisms but may sterically hinder bulkier nucleophiles.
  • Steric Effects :
    • Ortho-methoxy group creates steric hindrance, reducing accessibility to the carbonyl carbon. Use kinetic studies (e.g., pseudo-first-order conditions) to quantify rate differences compared to unsubstituted analogs .
  • Experimental Validation :
    • Compare reaction rates with analogs (e.g., 4-chloro-2-methyl derivatives) under identical conditions .
    • Monitor intermediates via in-situ IR or LC-MS to identify steric bottlenecks.

Q. How can contradictory crystallographic data on polymorphic forms of this ester be resolved?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to minimize noise.
  • Refinement : Apply SHELXL-2018 with twin-law corrections for twinned crystals. Validate with R-factor convergence (<5% discrepancy) .
  • Thermal Analysis : Perform DSC/TGA to identify polymorph transitions. Correlate with crystallographic data to resolve phase ambiguities.
  • Cross-Validation : Compare with computational predictions (e.g., Mercury CSD) for lattice energy minimization .

Q. What are the environmental implications of this compound degradation, and how can its persistence be studied?

Methodological Answer:

  • Hydrolysis Studies : Conduct pH-dependent degradation (pH 4–10) at 25–50°C. Monitor via HPLC for ester cleavage to (5-Chloro-2-methoxyphenyl)acetic acid .
  • Photolysis : Exclude UV-Vis light (λ >290 nm) and analyze products via GC-MS. Chlorinated byproducts (e.g., chloro-phenols) may form .
  • Microbial Degradation : Use soil slurry assays with Pseudomonas spp. Quantify esterase activity via NADH-coupled assays.

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
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(5-Chloro-2-methoxyphenyl)acetic acid methyl ester
Reactant of Route 2
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(5-Chloro-2-methoxyphenyl)acetic acid methyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.